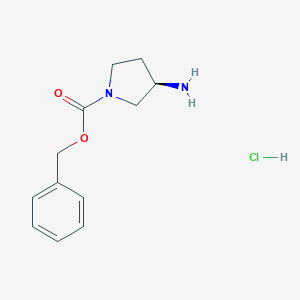

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

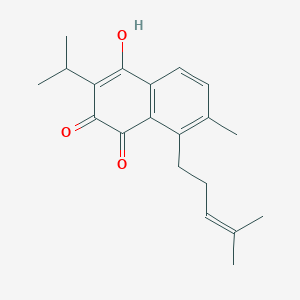

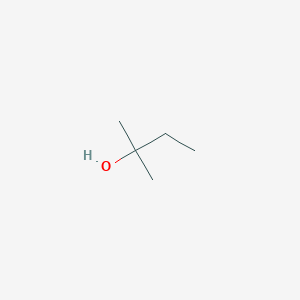

(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral compound that is part of the family of pyrrolidine derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and their utility in asymmetric synthesis. The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amines.

Synthesis Analysis

The synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, which are closely related to (R)-1-Cbz-3-Aminopyrrolidine, has been reported using N-Cbz-3,4-epoxypyrrolidine as a starting material. The resolution of racemic mixtures to obtain enantiomerically pure compounds was achieved through lipase-catalyzed reactions, including aminolysis, transesterification, or hydrolysis. These methods resulted in high enantiomeric excesses of the desired products .

Molecular Structure Analysis

The determination of the absolute configuration of chiral pyrrolidine derivatives, such as N-CBZ-3-fluoropyrrolidine-3-methanol, has been accomplished using vibrational circular dichroism. This technique, along with chemical synthesis and X-ray diffraction studies, can confirm the stereochemistry of such compounds. By converting the CBZ group to a Boc group and subsequent reactions, the absolute configuration of related compounds has been established, which is crucial for understanding the molecular structure of (R)-1-Cbz-3-Aminopyrrolidine derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and resolution of (R)-1-Cbz-3-Aminopyrrolidine derivatives typically involve the use of protecting groups and chiral resolution techniques. For instance, the exchange of protecting groups and the use of chiral HPLC have been employed to resolve racemic mixtures and determine the absolute configuration of related compounds . These reactions are essential for producing enantiomerically pure substances, which are important for their biological activity and potential pharmaceutical applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrrolidine derivatives are generally known for their stability and reactivity due to the presence of the pyrrolidine ring. The Cbz protecting group adds to the stability of the amine, making it less reactive and easier to handle during synthesis. The hydrochloride salt form likely improves the solubility of the compound in polar solvents, which is beneficial for various chemical reactions and purification processes.

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Applications

- (R)-1-Cbz-3-Aminopyrrolidine hydrochloride has been explored in the context of asymmetric synthesis, particularly for potent members of the quinolonecarboxylic acid class of antibacterial agents. An efficient asymmetric synthesis of enantiomers of a related compound demonstrated varied activity against aerobic and anaerobic bacteria, highlighting its potential in antibacterial applications (Rosen et al., 1988).

Kinetic Resolutions in Chemical Synthesis

- The compound has been used in the kinetic resolution of 3-aminopyrrolidine with ω-transaminases, aided by a protecting group concept. This approach significantly enhanced the reaction rate and enantioselectivity, indicating its utility in the synthesis of enantiomerically pure chemicals (Höhne et al., 2008).

Role in Diastereomeric Salt Formation

- The compound plays a role in the diastereomeric salt formation, particularly for the resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals. This process is significant for producing enantiopure compounds, which is crucial in drug synthesis (Sakurai et al., 2008).

Determining Absolute Configuration in Chemical Synthesis

- The compound has been used to determine the absolute configuration of chiral molecules, such as (+)- and (−)-N-CBZ-3-fluoropyrrolidine-3-methanol, through methods like vibrational circular dichroism and chemical synthesis (Procopiou et al., 2016).

Mechanism of Action

- Given its structural similarity to other compounds, it may interact with adrenergic receptors, ion channels, or enzymes involved in neurotransmission or cellular signaling .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)